molecular formula C18H14Cl2N2O3S B2612584 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922661-78-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No. B2612584
CAS RN: 922661-78-7
M. Wt: 409.28
InChI Key: PSQQUJHELZBPQG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized through condensation reactions. For example, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The structure of thiazole derivatives is often established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . Density functional theory (DFT) calculations are often performed to gain insights into the electronic structure of the compound .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to inhibit the Jack bean urease .

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-12(16(15)25-2)17(23)22-18-21-14(9-26-18)11-7-6-10(19)8-13(11)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQQUJHELZBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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